5-(1-Propynyl)-2'-deoxycytidine
Overview
Description
5-(1-Propynyl)-2’-deoxycytidine: is a chemically modified nucleoside analog. It is derived from cytidine, a nucleoside molecule that is a fundamental building block of DNA. The modification involves the addition of a propynyl group at the 5-position of the cytosine ring. This alteration enhances the compound’s binding affinity and stability when incorporated into DNA structures, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propynyl)-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine with a propynyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the nucleoside and facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and the efficiency of the reaction .
Industrial Production Methods: Industrial production of 5-(1-Propynyl)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(1-Propynyl)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the propynyl group, leading to the formation of different derivatives.
Cycloaddition Reactions: The triple bond in the propynyl group makes it a suitable candidate for cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Cycloaddition: Azides in the presence of copper catalysts for Huisgen cycloaddition.
Major Products: The major products formed from these reactions include various functionalized derivatives of 5-(1-Propynyl)-2’-deoxycytidine, such as triazole-containing nucleosides and other modified nucleotides .
Scientific Research Applications
5-(1-Propynyl)-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is used in the development of probes for detecting specific DNA sequences.
Medicine: In medical research, 5-(1-Propynyl)-2’-deoxycytidine is explored for its potential in gene therapy and as an antiviral agent.
Mechanism of Action
The mechanism of action of 5-(1-Propynyl)-2’-deoxycytidine involves its incorporation into DNA, where it enhances the stability and binding affinity of the nucleic acid structures. The propynyl group at the 5-position of the cytosine ring increases the stacking interactions with adjacent bases, leading to a more stable DNA duplex or triplex . This enhanced stability is particularly useful in applications where strong and specific binding to DNA is required, such as in diagnostic assays and gene therapy .
Comparison with Similar Compounds
5-Methyl-2’-deoxycytidine: Another modified nucleoside with a methyl group at the 5-position. It is used in epigenetic studies to investigate DNA methylation.
5-Bromo-2’-deoxycytidine: Contains a bromine atom at the 5-position and is used in DNA labeling and mutagenesis studies.
5-Iodo-2’-deoxycytidine: Similar to 5-bromo-2’-deoxycytidine but with an iodine atom.
Uniqueness: 5-(1-Propynyl)-2’-deoxycytidine is unique due to the presence of the propynyl group, which significantly enhances the stability and binding affinity of DNA structures. This makes it particularly valuable in applications requiring strong and specific DNA interactions, such as in the development of high-affinity DNA probes and therapeutic agents .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFXOICDDKDRNA-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117693-24-0 | |
Record name | Cytidine, 2'-deoxy-5-(1-propyn-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYTIDINE, 2'-DEOXY-5-(1-PROPYN-1-YL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Y7XE3C69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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